molecular formula C21H16FNO B15038445 10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(4-fluorophenyl)methanone

10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(4-fluorophenyl)methanone

Cat. No.: B15038445
M. Wt: 317.4 g/mol
InChI Key: ARVNJCBUCQXYTF-UHFFFAOYSA-N
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Description

10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl(4-fluorophenyl)methanone is a chemical compound that belongs to the class of dibenzoazepines This compound is characterized by its unique structure, which includes a dibenzoazepine core and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(4-fluorophenyl)methanone typically involves the following steps:

    Formation of the Dibenzoazepine Core: The dibenzoazepine core can be synthesized through a series of reactions starting from a suitable precursor, such as 2-aminobiphenyl. The precursor undergoes cyclization to form the dibenzoazepine ring system.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a Friedel-Crafts acylation reaction. This involves the reaction of the dibenzoazepine core with a fluorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl(4-fluorophenyl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl(4-fluorophenyl)methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(4-fluorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    10,11-Dihydro-5H-dibenzo[b,f]azepine: This compound shares the dibenzoazepine core but lacks the fluorophenyl group.

    10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl(4-chlorophenyl)methanone: Similar structure with a chlorophenyl group instead of a fluorophenyl group.

    10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl(4-methylphenyl)methanone: Similar structure with a methylphenyl group instead of a fluorophenyl group.

Uniqueness

The presence of the fluorophenyl group in 10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(4-fluorophenyl)methanone imparts unique chemical and biological properties to the compound. This group can influence the compound’s reactivity, binding affinity to molecular targets, and overall pharmacological profile, making it distinct from other similar compounds.

Properties

Molecular Formula

C21H16FNO

Molecular Weight

317.4 g/mol

IUPAC Name

5,6-dihydrobenzo[b][1]benzazepin-11-yl-(4-fluorophenyl)methanone

InChI

InChI=1S/C21H16FNO/c22-18-13-11-17(12-14-18)21(24)23-19-7-3-1-5-15(19)9-10-16-6-2-4-8-20(16)23/h1-8,11-14H,9-10H2

InChI Key

ARVNJCBUCQXYTF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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